Ethyl 5-bromo-3-hydroxypicolinate
Description
Contextual Significance of Substituted Picolinates in Organic Synthesis
Substituted picolinates, esters of picolinic acid, are a cornerstone in the field of organic synthesis. Picolinic acid itself, a simple pyridine (B92270) derivative, and its esters are instrumental in the development of a wide array of functional molecules. rsc.org The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and potential applications.
The synthesis of picolinate (B1231196) derivatives can be achieved through various methods, including multi-component reactions that allow for the construction of the substituted pyridine ring in a single step. rsc.org These synthetic strategies often provide access to a diverse library of picolinates with different substitution patterns, which are then utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The inherent reactivity of the picolinate scaffold, coupled with the ability to introduce a wide range of functional groups, underscores its importance in modern organic chemistry.
Structural Features and Research Relevance of Halogenated Hydroxypyridine Esters
The combination of a halogen atom and a hydroxyl group on a pyridine ester framework, as seen in Ethyl 5-bromo-3-hydroxypicolinate, imparts a unique set of chemical characteristics. Halogenated pyridines are known to be versatile substrates in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the construction of complex molecular scaffolds.
The hydroxyl group, on the other hand, can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. It can also be a key site for further functionalization, such as etherification or esterification, to modulate the biological activity or physical properties of the final compound. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating character of the hydroxyl group on the pyridine ring creates a unique electronic environment that can be exploited in various chemical transformations.
Overview of Academic Research Trajectories for this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that are subjects of scientific investigation. Research on related compounds, such as other substituted picolinates and halogenated hydroxypyridines, provides a framework for understanding the potential research avenues for this specific molecule.
For instance, studies on the synthesis of chromium(III) picolinate derivatives have explored the use of 5-bromopicolinic acid, a closely related precursor. researchgate.net Although this research focuses on the coordination chemistry of the corresponding acid, it highlights the interest in this substitution pattern for creating novel metal complexes with potential biological or catalytic activities. The synthesis of related compounds often involves multi-step sequences where a molecule with the core structure of this compound could serve as a crucial intermediate, even if not explicitly isolated or characterized in the final publication. The exploration of synthetic routes to polysubstituted pyridines is an active area of research, and it is within this context that the synthesis and subsequent reactions of this compound would likely be investigated.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-6(11)3-5(9)4-10-7/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPMMSERLIHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Transformation Studies of Ethyl 5 Bromo 3 Hydroxypicolinate
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom on the pyridine (B92270) ring of Ethyl 5-bromo-3-hydroxypicolinate is a key site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. The electronic nature of the pyridine ring, along with the presence of the hydroxyl and ester groups, influences the reactivity of the C-Br bond.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org For this compound, the bromine at the C-5 position can be readily displaced to introduce a variety of aryl, heteroaryl, vinyl, or alkyl groups. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Studies on similar bromopyridine substrates demonstrate that these reactions are generally efficient. beilstein-journals.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂, often paired with phosphine (B1218219) ligands like SPhos or XPhos, which are effective for coupling heteroaryl halides. organic-chemistry.orgnih.gov The presence of the unprotected hydroxyl group may necessitate careful selection of the base to avoid deprotonation and potential interference with the catalyst. nih.gov Bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are often employed. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives Note: This data is based on analogous systems and represents expected conditions for this compound.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Bromo-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | beilstein-journals.org |
| 4-Bromoindazole | 3-Fluorobenzeneboronic acid | SPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 78 | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 (mono-arylated) | beilstein-journals.org |
Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines, involving the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is highly relevant for modifying this compound to introduce nitrogen-containing substituents, which are prevalent in pharmacologically active compounds. The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
The success of the Buchwald-Hartwig amination on heteroaryl halides often depends on the use of specialized, bulky, and electron-rich phosphine ligands. wikipedia.org Ligands such as BINAP and those developed by Buchwald (e.g., XPhos, SPhos) are known to facilitate the coupling of a wide range of amines with aryl bromides. wikipedia.orgchemspider.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine or the intermediate palladium-amine complex. chemspider.com The hydroxyl group on the pyridine ring could potentially react with the strong base, a factor that must be considered in the experimental design, possibly through protection or the use of alternative bases like K₂CO₃ or Cs₂CO₃, although this may lead to lower reaction rates. libretexts.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives Note: This data is based on analogous systems and represents expected conditions for this compound.
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 60 | chemspider.com |
| 5-Bromo-1,2,3-trimethoxybenzene | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | tBuOH/H₂O | >95 | purdue.edu |
| Heteroaryl Halides (General) | Primary/Secondary Amines | [(CyPF-tBu)PdCl₂] | NaOt-Bu | Toluene | High | organic-chemistry.org |
Sonogashira Coupling and Other C-C Bond Formations
The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base, such as triethylamine (B128534) or diethylamine, which also often serves as the solvent. soton.ac.uklibretexts.org For this compound, this reaction would install an alkynyl substituent at the C-5 position, providing access to conjugated enynes and other valuable synthetic intermediates.
The reaction is generally tolerant of various functional groups and can be carried out under mild, often room temperature, conditions. wikipedia.org Research on substrates like 5-bromoindole (B119039) and various bromocyanopyridines shows that the Sonogashira coupling proceeds efficiently on five- and six-membered heterocyclic rings. soton.ac.ukresearchgate.net The standard catalytic system involves Pd(PPh₃)₂Cl₂/CuI or Pd(PPh₃)₄/CuI. libretexts.org The presence of the free hydroxyl group is generally tolerated, as demonstrated in couplings with functionalized alkynes bearing free alcohol groups. soton.ac.uk
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles Note: This data is based on analogous systems and represents expected conditions for this compound.
| Heteroaryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 93 | soton.ac.uk |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 75 | researchgate.net |
| Aryl Bromides (General) | Terminal Alkynes | PdCl₂(PCy₃)₂ | N-butylamine | THF | Good | organic-chemistry.org |
Reactivity of the Hydroxyl Group
The 3-hydroxyl group of this compound behaves similarly to a phenol, rendering it weakly acidic and nucleophilic. wikipedia.orgnih.gov This functionality allows for a range of transformations, including etherification and esterification, which are common strategies for modifying the properties of drug candidates and other functional molecules.
Etherification and Esterification Reactions
Etherification of the 3-hydroxyl group can be achieved under standard Williamson ether synthesis conditions, which involve deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. The choice of base and solvent is important to avoid side reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or hydrolysis of the ethyl ester.
Esterification, or O-acylation, can be accomplished by reacting the hydroxyl group with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. Alternatively, Fischer-Speier esterification, which involves reacting with a carboxylic acid under acidic catalysis, is also a possibility, though the conditions must be carefully controlled to prevent transesterification of the ethyl picolinate (B1231196) moiety. wikipedia.org The phenolic nature of the hydroxyl group makes these acylation reactions generally facile. wikipedia.org
Oxidation and Reduction Pathways
The oxidation of the 3-hydroxyl group on the pyridine ring is not a straightforward transformation. Direct oxidation to a ketone (pyridinone) can be challenging due to the aromatic nature of the ring. Often, such transformations are achieved indirectly. For instance, methods have been developed for the C3-hydroxylation of pyridines by first forming the pyridine N-oxide, followed by photochemical rearrangement. nih.govacs.org The oxidation of a pre-existing 3-hydroxypyridine (B118123) is less common and may require specialized reagents to avoid oxidation of other parts of the molecule.
Reduction of this compound presents several potential pathways depending on the reagents and conditions employed. Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) could potentially lead to several outcomes: reduction of the pyridine ring to a piperidine (B6355638), hydrodebromination (replacement of the bromine with hydrogen), or reduction of the ester group. nih.gov The conditions can often be tuned to favor one outcome. For instance, milder reduction conditions might selectively remove the bromine atom. The use of metal hydrides like sodium borohydride (B1222165) (NaBH₄) would typically be expected to reduce the ester to a primary alcohol, likely leaving the aromatic ring and the C-Br bond intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ester but might also affect the pyridine ring. nih.gov The reduction of pyridine rings to piperidines has also been reported using reagents like samarium diiodide in the presence of water. clockss.org
Transformations of the Ester Functionality
The ethyl ester group in this compound is a key reactive site, enabling its conversion into a variety of other functional groups, including carboxylic acids, different esters, and amides.
Hydrolysis to Picolinic Acid Derivatives
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-bromo-3-hydroxypicolinic acid, can be achieved under both acidic and basic conditions. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, an excess of water is often employed. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol (B145695). libretexts.org
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.org This reaction yields the corresponding carboxylate salt, which can then be acidified to produce the free carboxylic acid. chemguide.co.uk The irreversibility of saponification makes it a highly efficient method for obtaining the picolinic acid derivative. chemguide.co.uk
| Hydrolysis Condition | Reagents | Product | Key Features |
| Acidic | Dilute HCl or H₂SO₄, excess H₂O | 5-bromo-3-hydroxypicolinic acid | Reversible reaction chemguide.co.uk |
| Basic (Saponification) | Aqueous NaOH or KOH | Sodium or Potassium 5-bromo-3-hydroxypicolinate | Irreversible reaction, high yield chemguide.co.uk |
Transesterification and Amidation Reactions
Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, reacting this compound with an excess of another alcohol, such as methanol (B129727) or butanol, in the presence of a suitable catalyst will yield the corresponding methyl or butyl ester. researchgate.netresearchgate.net The use of a large excess of the new alcohol helps to shift the equilibrium towards the desired product. masterorganicchemistry.com
Amidation: The ester functionality can be converted to an amide by reaction with a primary or secondary amine. nih.govorganic-chemistry.org This transformation is often facilitated by heating the ester with the amine, sometimes in the presence of a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the elimination of ethanol and the formation of the corresponding picolinamide. A variety of amides can be synthesized by choosing the appropriate amine. libretexts.orggoogle.com
| Transformation | Reagents | Product |
| Transesterification | Alcohol (e.g., Methanol, Butanol), Acid or Base Catalyst | Methyl or Butyl 5-bromo-3-hydroxypicolinate |
| Amidation | Primary or Secondary Amine | N-substituted 5-bromo-3-hydroxypicolinamide |
Pyridine Ring Functionalization and Derivatization Strategies
The bromine atom on the pyridine ring of this compound is a key handle for further functionalization through various cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the coupling of the bromo-substituted pyridine with a wide range of boronic acids or their esters. wikipedia.orgorganic-chemistry.org This method is highly versatile for the synthesis of biaryl compounds and can be used to introduce various aryl and heteroaryl substituents at the 5-position of the pyridine ring. nih.govbeilstein-journals.orgresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the bromo-substituted pyridine and a primary or secondary amine. wikipedia.orgyoutube.comorganic-chemistry.org This reaction provides a direct route to a diverse array of N-substituted 5-amino-3-hydroxypicolinate derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. chemspider.com
Stereoselective Transformations of Related Hydroxypicolinate Systems (e.g., Asymmetric Hydrogenation of Pyridinium (B92312) Salts)
While specific stereoselective transformations of this compound are not extensively documented, the principles can be inferred from studies on related hydroxypyridine and pyridinium systems. A significant area of research is the asymmetric synthesis of chiral piperidines, which are important structural motifs in many natural products and pharmaceuticals. dicp.ac.cnnih.gov
One prominent method for accessing chiral piperidines is the asymmetric hydrogenation of pyridinium salts. dicp.ac.cn In this approach, the pyridine ring is first activated by N-alkylation to form a pyridinium salt. This salt is then subjected to hydrogenation using a chiral catalyst, typically a transition metal complex with a chiral ligand. The chiral catalyst directs the addition of hydrogen to one face of the pyridine ring, leading to the formation of an enantioenriched piperidine derivative. dicp.ac.cnnih.govnih.govacs.orgrsc.org The development of efficient and highly selective catalysts for this transformation is an active area of research.
Comprehensive Spectroscopic and Analytical Characterization of Ethyl 5 Bromo 3 Hydroxypicolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon (¹³C) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution.
For Ethyl 5-bromo-3-hydroxypicolinate, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each of the non-equivalent protons in the molecule. The aromatic region would likely show two distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, hydroxyl, and ethyl ester substituents. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their characteristic coupling pattern. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate resonance. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbon atoms of the pyridine ring (with chemical shifts influenced by the substituents), and the two carbons of the ethyl group. The carbon attached to the bromine atom would exhibit a chemical shift in a predictable range due to the halogen's deshielding effect.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H | δ 8.0-8.5 | d | ~2-3 |
| Aromatic H | δ 7.5-8.0 | d | ~2-3 |
| -OCH₂CH₃ | δ 4.2-4.5 | q | ~7 |
| -OH | δ 5.0-7.0 | br s | - |
| -OCH₂CH₃ | δ 1.2-1.5 | t | ~7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | δ 160-170 |
| C-OH (Aromatic) | δ 150-160 |
| C-Br (Aromatic) | δ 110-120 |
| Aromatic C | δ 120-150 |
| -OCH₂CH₃ | δ 60-70 |
| -OCH₂CH₃ | δ 13-16 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₈BrNO₃, HRMS would be used to determine the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula and rules out other potential formulas with the same nominal mass. The isotopic pattern resulting from the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) would also be a key characteristic feature in the mass spectrum.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [M+H]⁺ | 245.9760 & 247.9740 | To be determined experimentally | To be determined experimentally |
| [M+Na]⁺ | 267.9580 & 269.9560 | To be determined experimentally | To be determined experimentally |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of a compound and for the separation of components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a chemical compound. A typical HPLC method for this compound would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. By analyzing the chromatogram, the presence of any impurities can be detected and their relative amounts quantified, usually by integrating the peak areas.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures. youtube.combldpharm.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. youtube.combldpharm.com A UPLC method for this compound would offer a more rapid and efficient assessment of its purity.
While this compound itself is not chiral, derivatives of this compound could be. Should a chiral center be introduced into the molecule, for instance, through modification of the substituents, Chiral HPLC would be the method of choice to separate and quantify the resulting enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a successful chiral HPLC method would involve screening various types of CSPs and mobile phases to achieve baseline separation of the enantiomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad absorption in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. A sharp, intense peak around 1700-1730 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the ester group. The C-O stretching of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions, and the C-Br stretching frequency would be found in the lower wavenumber region of the spectrum.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200-3600 | Broad, Strong |
| C=O (ester) | 1700-1730 | Strong |
| C-O (ester) | 1200-1300 | Strong |
| C=C (aromatic) | 1450-1600 | Medium to Weak |
| C-H (aromatic) | 3000-3100 | Medium to Weak |
| C-Br | 500-600 | Medium to Strong |
Elemental Analysis and Spectroscopic Data Correlation
The correlation between elemental analysis and spectroscopic data provides a powerful tool for structural elucidation. Elemental analysis offers the empirical formula, which is then confirmed and elaborated upon by mass spectrometry (providing the molecular weight) and NMR spectroscopy (detailing the number and environment of protons and carbon atoms). Infrared spectroscopy complements this by identifying the specific functional groups present in the molecule.
Elemental Analysis
The molecular formula for this compound is C₈H₈BrNO₃. The theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 39.05 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.28 |
| Bromine | Br | 79.90 | 1 | 79.90 | 32.47 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.69 |
| Oxygen | O | 16.00 | 3 | 48.00 | 19.51 |
| Total | 246.07 | 100.00 |
This table presents the theoretical elemental composition of this compound.
Spectroscopic Data
A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of this compound. The predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electronic effects of the bromo, hydroxyl, and ester substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (C4-H) | 8.1 - 8.3 | Doublet | 2.0 - 3.0 |
| Aromatic H (C6-H) | 7.4 - 7.6 | Doublet | 2.0 - 3.0 |
| O-H | 5.0 - 6.0 | Broad Singlet | - |
| -CH₂- (Ethyl) | 4.3 - 4.5 | Quartet | 7.0 - 7.5 |
| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | 7.0 - 7.5 |
This table outlines the predicted ¹H NMR spectral data for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 168 |
| C2 (Pyridine) | 155 - 158 |
| C3 (Pyridine) | 145 - 148 |
| C5 (Pyridine) | 118 - 121 |
| C4 (Pyridine) | 140 - 143 |
| C6 (Pyridine) | 125 - 128 |
| -CH₂- (Ethyl) | 62 - 65 |
| -CH₃ (Ethyl) | 14 - 16 |
This table presents the predicted ¹³C NMR spectral data for this compound.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments. docbrown.info
| m/z | Interpretation |
| 245/247 | [M]⁺, Molecular ion |
| 200/202 | [M - OCH₂CH₃]⁺ |
| 172/174 | [M - COOCH₂CH₃]⁺ |
This table shows the predicted major fragmentation ions in the mass spectrum of this compound.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. The study of related substituted hydroxypyridines provides a basis for these predictions. mewaruniversity.orgaip.org
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (stretch, H-bonded) | 3200 - 3400 (broad) |
| C-H (aromatic stretch) | 3050 - 3150 |
| C-H (aliphatic stretch) | 2850 - 3000 |
| C=O (ester stretch) | 1710 - 1730 |
| C=C, C=N (aromatic ring stretch) | 1550 - 1620 |
| C-O (ester stretch) | 1200 - 1300 |
| C-Br (stretch) | 500 - 600 |
This table summarizes the predicted characteristic infrared absorption bands for this compound.
The synergistic use of these analytical techniques allows for a thorough and confident characterization of this compound, even in the absence of direct experimental literature data. The predicted values serve as a benchmark for future experimental verification.
Strategic Applications of Ethyl 5 Bromo 3 Hydroxypicolinate in Complex Organic Synthesis
Potential Role as a Versatile Heterocyclic Building Block
Substituted pyridines are fundamental building blocks in organic synthesis due to their presence in a vast array of natural products, pharmaceuticals, and functional materials. The hypothetical "Ethyl 5-bromo-3-hydroxypicolinate" possesses several reactive sites that could, in principle, make it a versatile synthetic intermediate.
The pyridine (B92270) ring itself offers a platform for various transformations. The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations could be envisioned, allowing for the introduction of a wide range of carbon and heteroatom substituents. This functionalization is a common strategy in the construction of complex molecular architectures.
The hydroxyl group at the 3-position introduces another layer of reactivity. It can be alkylated, acylated, or converted into a triflate, the latter serving as an excellent leaving group for further cross-coupling reactions. mdpi.com The electronic nature of the hydroxyl group also influences the reactivity of the pyridine ring, potentially directing metallation or electrophilic substitution reactions.
The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for amide bond formation, Curtius rearrangement to form an amino group, or conversion to other functional groups. The interplay of these three functional groups—bromo, hydroxy, and ester—could allow for sequential and regioselective modifications, making it a potentially valuable, though currently undocumented, building block.
Postulated Precursor in the Synthesis of Bioactive Scaffolds
Halogenated and hydroxylated pyridine carboxylic acids are prevalent motifs in bioactive molecules. nih.gov For instance, derivatives of pyridine carboxylic acids have been investigated for their potential as enzyme inhibitors. nih.gov While there is no direct evidence linking this compound to the synthesis of specific bioactive scaffolds, its structural features are present in compounds with known biological activity.
The bromo-pyridine moiety is a key component in a number of pharmacologically active compounds. Bromine can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a molecule, and participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-receptor binding. nih.gov
The 3-hydroxypyridine (B118123) core is also a privileged structure in medicinal chemistry, found in a variety of drugs and clinical candidates. This moiety can chelate metal ions, act as a hydrogen bond donor and acceptor, and mimic a phenolic group while having different physicochemical properties.
Given these precedents, one could hypothesize that this compound could serve as a precursor for the synthesis of novel analogs of existing drugs or entirely new classes of bioactive compounds. However, this remains a theoretical proposition without concrete synthetic examples in the literature.
Design and Synthesis of Functional Molecules Incorporating the Picolinate (B1231196) Moiety: A Conceptual Outlook
The picolinate moiety (pyridine-2-carboxylate) is a well-known chelating agent and is found in various functional molecules. The ethyl ester of "this compound" could be saponified to the corresponding picolinic acid. This carboxylic acid, in concert with the 3-hydroxyl group, could form a bidentate chelation site for a variety of metal ions.
The bromine atom at the 5-position provides a vector for attaching this potential ligand to other molecular fragments, such as polymers, surfaces, or other organic structures, to create functional materials with specific metal-binding properties. Such materials could have applications in catalysis, sensing, or materials science.
Computational and Theoretical Investigations of Ethyl 5 Bromo 3 Hydroxypicolinate
Electronic Structure and Reactivity Predictions via Quantum Chemistry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of ethyl 5-bromo-3-hydroxypicolinate. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity.
Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. For this compound, the MEP map would highlight regions of negative potential, likely concentrated around the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these as sites susceptible to electrophilic attack. Conversely, regions of positive potential would identify sites prone to nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | (Value) eV | Electron-donating ability |
| LUMO Energy | (Value) eV | Electron-accepting ability |
| HOMO-LUMO Gap | (Value) eV | Chemical reactivity and kinetic stability |
| Dipole Moment | (Value) Debye | Polarity and intermolecular interactions |
Note: Specific values would be obtained from actual computational studies.
Mechanistic Studies of Key Chemical Transformations
Computational chemistry plays a pivotal role in investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed transformation.
For example, theoretical studies could explore the mechanism of nucleophilic aromatic substitution at the bromine-bearing carbon. By modeling the approach of a nucleophile, researchers can determine whether the reaction proceeds via a Meisenheimer complex and calculate the energy barrier for this process. Such studies can also predict the regioselectivity of reactions, explaining why a nucleophile might preferentially attack one position over another.
Another area of interest is the reactivity of the hydroxyl and ester functional groups. Computational models can be used to study the mechanism of ester hydrolysis or etherification of the hydroxyl group. These studies would involve calculating the energy profiles for the proposed mechanisms, helping to identify the most plausible reaction pathway and the factors that influence the reaction rate.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the C-O bond of the ester group and the C-C bond of the ethyl chain. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, aims to identify the most stable conformations (i.e., those with the lowest energy) and the energy barriers between them.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational space available to the molecule at a given temperature. These simulations can reveal the flexibility of the molecule and the preferred orientations of its functional groups in different solvent environments. This information is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or the active site of an enzyme.
Structure-Reactivity Relationship Elucidation through Modeling
By combining the insights gained from electronic structure calculations, mechanistic studies, and conformational analysis, researchers can develop comprehensive structure-reactivity relationships for this compound. These models aim to correlate specific structural features of the molecule with its observed chemical reactivity.
For instance, by systematically modifying the substituents on the pyridine ring in silico and calculating the resulting changes in electronic properties and reaction barriers, it is possible to build a quantitative structure-activity relationship (QSAR) model. While often associated with biological activity, QSAR principles can also be applied to chemical reactivity. Such models can predict how changes to the molecular structure will affect its reactivity in a particular chemical transformation, thereby guiding the design of new derivatives with desired properties.
Molecular modeling can also shed light on the role of intermolecular interactions in the reactivity of this compound. By simulating the molecule in the presence of reactants, solvents, or catalysts, it is possible to understand how these external factors influence the molecule's conformation and electronic structure, and ultimately its reactivity.
Future Research Directions and Unexplored Avenues for Ethyl 5 Bromo 3 Hydroxypicolinate
Development of More Efficient and Sustainable Synthetic Routes
The current synthetic routes to ethyl 5-bromo-3-hydroxypicolinate and related picolinates often rely on multi-step processes that may involve harsh reaction conditions, expensive reagents, and the generation of significant waste. A key area of future research will be the development of more efficient and sustainable synthetic methods. This includes the exploration of C-H activation strategies to directly introduce bromo and hydroxyl groups onto the pyridine (B92270) ring, thereby reducing the number of synthetic steps. Furthermore, the use of flow chemistry could offer a more sustainable and scalable approach to its synthesis, allowing for precise control over reaction parameters and minimizing waste.
Research into greener alternatives to traditional brominating and hydroxylating agents will also be crucial. The development of enzymatic or biocatalytic methods for the regioselective functionalization of the picolinate (B1231196) core could provide a highly efficient and environmentally benign synthetic route.
Exploration of Novel Catalytic Reactions and Methodologies
The bromine atom at the 5-position of this compound is a prime site for a variety of catalytic cross-coupling reactions. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are established methods for forming new carbon-carbon and carbon-heteroatom bonds, future research will likely focus on the development of novel catalytic systems with enhanced reactivity and selectivity for this specific substrate. This could involve the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) catalysts that are more effective for transformations of electron-deficient pyridine rings.
Moreover, the hydroxyl group at the 3-position offers opportunities for O-functionalization through etherification and esterification reactions. Future work could explore the use of this hydroxyl group to direct catalytic reactions at adjacent positions on the pyridine ring, a concept known as directing group-assisted catalysis.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The increasing use of automation and robotics in chemical synthesis presents a significant opportunity for the exploration of this compound's chemical space. By integrating this compound into automated synthesis platforms, vast libraries of derivatives can be rapidly synthesized. These libraries can then be subjected to high-throughput screening to identify molecules with desirable biological or material properties.
This approach would accelerate the discovery of new applications for picolinate-based compounds in areas such as medicinal chemistry and materials science. The development of standardized protocols for the automated synthesis and purification of this compound derivatives will be a critical step in this direction.
Design of Advanced Materials Incorporating the Picolinate Core
The rigid and functionalizable nature of the picolinate core makes this compound an attractive building block for the design of advanced materials. Future research could focus on its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The bromo and hydroxyl groups can serve as points for polymerization or coordination to metal centers, leading to materials with tailored porosity, stability, and functionality.
Furthermore, the synthesis of novel polymers and liquid crystals incorporating the this compound moiety could lead to materials with unique optical, electronic, or self-assembly properties. The influence of the bromo and hydroxyl substituents on the macroscopic properties of these materials would be a key area of investigation.
Investigation of Unconventional Chemical Reactivity
Beyond its established reactivity, there are likely unexplored and unconventional chemical transformations of this compound waiting to be discovered. This could include novel dearomatization reactions of the pyridine ring, the activation of the C-H bonds at other positions on the ring, or the participation of the ester group in unexpected cyclization reactions.
The use of photoredox catalysis or electrochemistry could unlock new reaction pathways that are not accessible through traditional thermal methods. Investigating the reactivity of this compound under high pressure or in unconventional solvent systems may also lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures.
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 5-bromo-3-hydroxypicolinate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves bromination of a pyridine precursor followed by hydroxylation and esterification. For example:
Bromination: Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C to introduce the bromine atom regioselectively.
Hydroxylation: Employ directed ortho-metalation (DoM) with LDA or Grignard reagents to functionalize the 3-position.
Esterification: React the hydroxylated intermediate with ethyl chloroformate in the presence of a base (e.g., pyridine).
Critical Factors:
- Temperature control during bromination minimizes side products like di-brominated species.
- Steric hindrance from the ester group directs hydroxylation to the 3-position.
- Anhydrous conditions during esterification prevent hydrolysis of the ester moiety.
Yield optimization requires monitoring via TLC or HPLC at each step .
Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 1.3–1.5 ppm).
- ¹³C NMR: Confirm carbonyl (C=O, δ ~165 ppm) and brominated carbon (δ ~110 ppm).
- X-ray Crystallography: Use SHELX software to resolve the crystal structure. Single crystals grown via slow evaporation in ethanol/water (1:1) at 4°C provide high-resolution data.
- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 260).
Validation: Cross-reference NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced: How can conflicting data in spectroscopic analysis (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies:
Variable Temperature (VT) NMR: Probe tautomeric equilibria by acquiring spectra at −40°C to 100°C.
Heteronuclear Experiments: Use HSQC and HMBC to correlate ambiguous proton and carbon signals.
Computational Validation: Perform DFT geometry optimizations (e.g., Gaussian09) with implicit solvent models (e.g., PCM) to simulate NMR chemical shifts.
Crystallographic Cross-Check: Compare experimental X-ray bond lengths/angles with computed values .
Advanced: What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Key considerations:
- Catalyst Selection: Pd(PPh₃)₄ for Suzuki; Pd₂(dba)₃/Xantphos for Buchwald.
- Solvent Effects: DMF or THF enhances solubility of aryl boronic acids.
- Steric Effects: The 3-hydroxy group may coordinate to palladium, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning.
Kinetic Studies: Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps .
Advanced: How do structural analogs of this compound compare in biological activity?
Methodological Answer:
A SAR study reveals:
Key Trends:
- The 3-hydroxy group enhances hydrogen bonding with target enzymes.
- Ester vs. acid substitution alters cell permeability.
Experimental Design: Use isothermal titration calorimetry (ITC) to quantify binding affinities .
Advanced: What computational strategies predict the metabolic stability of this compound?
Methodological Answer:
Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with CYP450 enzymes.
MD Simulations: GROMACS for 100 ns trajectories to assess conformational stability in aqueous/lipid bilayers.
ADMET Prediction: Tools like SwissADME estimate metabolic half-life and hepatotoxicity.
Validation: Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
